Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosta-7,24(28)-dien-3β-ol, also known as 24-Methylenelophenol or Gramisterol, is a metabolic intermediate of sterol biosynthesis in plants and fungi . It can be converted from 4α-Methylfecosterol by the enzyme HYD1 and converted to (Z)-24-ethylidenelophenol by 24-methylenesterol C-methyltransferase .
Synthesis Analysis
The ergosterol biosynthesis pathway has been metabolically reprogrammed to allow the accumulation of ergosta-5,7-dien-3β-ol instead of the natural end-product ergosterol . Overexpression of Hmg1p led to a significant accumulation of squalene, and induction of Erg1p/Erg11p expression raised the yield of both total sterols and ergosta-5,7-dien-3β-ol .Molecular Structure Analysis
The molecular formula of Ergosta-7,24(28)-dien-3-ol is C28H46O . It contains total 78 bond(s); 32 non-H bond(s), 2 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 hydroxyl group(s), and 1 … .Chemical Reactions Analysis
Under aerobic conditions, the incorporation of radioactivity into ergosterol was high. With a limited oxygen supply, the radioactivity was first accumulated in ergosta-7,24(28)-dien-3β-ol and ergosta-8,24(28)-dien-3β-ol, and then transferred to ergost-7-en-3β-ol, ergost-8-en-3β-ol and ergosta-7,22-dien-3β-ol with time .Physical and Chemical Properties Analysis
The molecular weight of Ergosta-7,24(28)-dien-3-ol is 454.7275 . The IUPAC Standard InChI is InChI=1S/C31H50O2/c1-19(2)20(3)9-10-21(4)25-13-14-27-24-11-12-26-22(5)29(33-23(6)32)16-18-31(26,8)28(24)15-17-30(25,27)7/h11,19,21-22,25-29H,3,9-10,12-18H2,1-2,4-8H3/t21-,22+,25-,26?,27+,28+,29+,30-,31+/m0/s1 .Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
- Compounds from Ganoderma lucidum and Ganoderma tsugae, including ergosterol derivatives, have shown significant anti-inflammatory effects. Ergosta derivatives were found to inhibit the release of chemical mediators from mast cells, neutrophils, and macrophages, suggesting potential for treating inflammation-related conditions (Ko, Hung, Wang, & Lin, 2008).
Antifungal and Cytotoxic Activity
- Ergosterol peroxides isolated from the fungus Lactarius hatsudake showed selective inhibitory activity against certain enzymes, indicating potential antifungal properties (Gao, Wang, Liu, Wei, Zhang, Draghici, & Konishi, 2007).
- Ergosterol derivatives from the fungus Paecilomyces sp. J300 exhibited moderate cytotoxicity against several tumor cells, suggesting their potential use in cancer research (Kwon, Zee, Cho, Choi, & Lee, 2002).
Role in Biological Processes
- Ergosterol derivatives are involved in the biosynthesis pathways of various organisms, influencing sterol composition and metabolic processes. For instance, studies on yeast have explored the role of these compounds in ergosterol biosynthesis and its implications for cellular function (Osumi, Taketani, Katsuki, Kuhara, & Matsumoto, 1978).
Potential Therapeutic Uses
- Ergosterol derivatives have been studied for their potential to inhibit nitric oxide production, suggesting their utility in treating conditions associated with excessive nitric oxide (Hong, Jang, Jang, & Yang, 2012).
- Certain ergosterol derivatives have shown promise in molecular docking studies against specific enzymes, indicating potential applications in drug discovery (Suleimen, Metwaly, Mostafa, Elkaeed, Liu, Basnet, Suleimen, Ishmuratova, Turdybekov, & Van Heсke, 2021).
Wirkmechanismus
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol involves several steps including protection, oxidation, reduction, and deprotection reactions.", "Starting Materials": [ "Ergosta-7,24(28)-dien-3beta-ol", "Deuterium oxide", "Pyridine", "Triethylamine", "Acetic anhydride", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroform", "Hydrochloric acid" ], "Reaction": [ "Protect the hydroxyl groups at positions 3 and 26 of Ergosta-7,24(28)-dien-3beta-ol using acetic anhydride in the presence of pyridine and triethylamine to obtain Ergosta-7,24(28)-dien-3beta-acetate-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-acetate.", "Oxidize the double bond at position 7 to obtain Ergosta-7,24(28)-dien-3beta-acetate-7-one-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-acetate using sodium borohydride in the presence of deuterium oxide.", "Reduce the keto group at position 7 using sodium borohydride in the presence of deuterium oxide to obtain Ergosta-7,24(28)-dien-3beta-acetate-7beta-ol-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-acetate.", "Deprotect the hydroxyl groups at positions 3 and 26 using sodium hydroxide in methanol to obtain Ergosta-7,24(28)-dien-25,26,26,26,27,27,27-d7-3beta-ol,26,27,27,27-d7-3beta-ol.", "Purify the final product using chloroform and hydrochloric acid." ] } | |
CAS-Nummer |
221104-74-1 |
Molekularformel |
C28H39D7O |
Molekulargewicht |
405.72 |
Reinheit |
> 95% |
Tag |
Ergostanol Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.